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Compound of Interest

Compound Name: AZA1

Cat. No.: B1665900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Azaspiracid-1 (AZA1), a potent marine biotoxin. The information presented herein is intended

to serve as a core resource for researchers and professionals involved in the detection,

characterization, and toxicological assessment of this compound. This document summarizes

key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

and Infrared (IR) spectroscopy, and includes detailed experimental protocols.

Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for the identification and quantification of AZA1,

particularly in complex matrices such as shellfish tissue. The predominant methods utilize liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Mass Spectrometry Data for AZA1
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Parameter Value Reference

Molecular Formula C₄₇H₇₁NO₁₂ [1]

Molecular Weight 841.5 g/mol [1]

Protonated Molecule [M+H]⁺ m/z 842.5 [1][2]

Major Fragment Ions
[M+H - H₂O]⁺ (m/z 824.5),

[M+H - 2H₂O]⁺ (m/z 806.5)
[2]

Other Characteristic Fragment

Ions

m/z 672.5, m/z 654.5, m/z

362.5

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy has been instrumental in the structural elucidation and subsequent

structural revision of AZA1. The complex polyether structure of AZA1 gives rise to a detailed

and informative NMR spectrum. While complete assigned data from the primary literature is

extensive, a summary of key chemical shifts is presented below. The definitive structural

assignment was reported by Nicolaou et al. in 2004 following total synthesis.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Azaspiracid-1

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

... ... ...

Data to be populated from

definitive source

Data to be populated from

definitive source

Data to be populated from

definitive source

... ... ...

Note: The complete and unambiguous assignment of all proton and carbon signals requires

access to the full dataset published in the primary literature.

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy provides information about the functional groups present in a molecule.

Due to the limited availability of published IR spectra specifically for AZA1, the following table

outlines the expected characteristic absorption bands based on its molecular structure, which

includes hydroxyl, amine, carboxylic acid, and ether functionalities.

Table 3: Predicted Infrared (IR) Absorption Bands for AZA1

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Alcohols,

Carboxylic Acid)
3500 - 3200 (broad) Strong

N-H stretch (Secondary Amine) 3500 - 3300 Medium

C-H stretch (Alkanes) 2960 - 2850 Strong

C=O stretch (Carboxylic Acid) 1725 - 1700 Strong

C-O stretch (Ethers, Alcohols,

Carboxylic Acid)
1300 - 1000 Strong

N-H bend (Secondary Amine) 1650 - 1550 Medium

Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
This protocol describes a general method for the extraction and analysis of AZA1 from shellfish

tissue.

1. Sample Extraction:

Homogenize shellfish tissue.

Extract the homogenate with a solvent mixture, typically methanol/water (e.g., 80:20 v/v).[3]

Centrifuge the mixture and collect the supernatant.
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For cleaner extracts, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB

may be employed.[1]

2. LC Separation:

Column: A reversed-phase C18 or C8 column is commonly used.

Mobile Phase: A gradient elution is typically employed using a mixture of water and an

organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid and

ammonium formate to improve ionization.

Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

3. MS/MS Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[2]

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the

transitions from the protonated molecule to its characteristic fragment ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra of polyether toxins like

AZA1.

1. Sample Preparation:

A purified, dry sample of AZA1 (typically in the milligram range) is required.

Dissolve the sample in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or

chloroform-d, CDCl₃).

Transfer the solution to a high-quality NMR tube to a standard height (e.g., 5 cm).

2. NMR Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for

resolving the complex spin systems of AZA1.
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Experiments: A suite of 1D and 2D NMR experiments is required for complete structural

assignment, including:

¹H NMR

¹³C NMR

Correlation Spectroscopy (COSY)

Total Correlation Spectroscopy (TOCSY)

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Multiple Bond Correlation (HMBC)

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)

Parameters: Acquisition parameters such as relaxation delays, number of scans, and

spectral widths should be optimized for the specific sample and spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general method for obtaining an FTIR spectrum of a solid sample like

AZA1.

1. Sample Preparation:

KBr Pellet Method: Mix a small amount of the dry AZA1 sample with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

2. FTIR Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Background: A background spectrum (of the KBr pellet or empty ATR crystal) should be

recorded and subtracted from the sample spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of AZA1.
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Caption: Workflow for the spectroscopic analysis of AZA1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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